molecular formula C15H14N2O4 B2521141 (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate CAS No. 325693-98-9

(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate

Cat. No.: B2521141
CAS No.: 325693-98-9
M. Wt: 286.287
InChI Key: UJYKXKNSCRJAOE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate is an organic compound that features a nicotinamide moiety linked to a furan ring via an ethyl acrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate typically involves the esterification of nicotinamide with 3-(furan-2-yl)acrylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylate group can be reduced to form saturated esters.

    Substitution: The nicotinamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Saturated esters.

    Substitution: Substituted nicotinamide derivatives.

Scientific Research Applications

(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Shares the nicotinamide moiety but lacks the furan ring and acrylate group.

    Furan-2-yl acrylate: Contains the furan ring and acrylate group but lacks the nicotinamide moiety.

    Nicotinamide adenine dinucleotide (NAD+): A biologically relevant compound that contains a nicotinamide moiety.

Uniqueness

(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate is unique due to its combination of a nicotinamide moiety, a furan ring, and an acrylate group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(6-5-13-4-2-9-20-13)21-10-8-17-15(19)12-3-1-7-16-11-12/h1-7,9,11H,8,10H2,(H,17,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYKXKNSCRJAOE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCOC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NCCOC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.